1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one
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Overview
Description
1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one is a chemical compound with the molecular formula C18H17NO2. It is known for its unique structure, which includes a pyrrolo[1,2-c]oxazole ring system.
Preparation Methods
The synthesis of 1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the pyrrolo[1,2-c]oxazole ring system. This often involves the reaction of appropriate starting materials under specific conditions to achieve the desired product.
Reaction Conditions: The reaction conditions for the synthesis of this compound may include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the pyrrolo[1,2-c]oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions may vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one has several scientific research applications, including:
Chemistry: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is utilized in biological research to investigate its effects on various biological systems and pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one can be compared with other similar compounds, such as:
1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazole: This compound shares a similar core structure but may have different functional groups or substituents.
1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazolidin-3-one: Another related compound with slight variations in the ring system or substituents.
Properties
IUPAC Name |
1,1-diphenyl-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-17-19-13-7-12-16(19)18(21-17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXXCWDIWBCVFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(OC(=O)N2C1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437625 |
Source
|
Record name | 1,1-Diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160424-29-3 |
Source
|
Record name | 1,1-Diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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